molecular formula C15H16N6O3 B2803111 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2034336-78-0

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2803111
CAS RN: 2034336-78-0
M. Wt: 328.332
InChI Key: XBXMJQMDIFIBFX-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Heterocyclic Compound Synthesis

Lithiation of Heteroaromatic Compounds

Research has explored the lithiation of various methyl-substituted heteroaromatic compounds, including isoxazoles, pyrazoles, and oxadiazoles. This study reveals insights into reactions such as lateral lithiation and ring cleavage, contributing to synthetic strategies for modifying heteroaromatic molecules (Micetich, 1970).

Synthesis of Isoxazole Carboxamides

Another study reports the synthesis of isoxazole-5-carboxamides and their derivatives, indicating the versatility of isoxazole compounds in chemical synthesis and the potential for creating a variety of biologically active molecules (Martins et al., 2002).

Biological and Chemical Applications

Novel Oxadiazole Compounds

Research into oxadiazole derivatives has been conducted with the aim of discovering compounds with potential hypertensive activity. This demonstrates the interest in oxadiazole compounds for potential therapeutic uses (Kumar & Mashelker, 2007).

Antitubercular Activity

Some studies have focused on the synthesis of oxadiazole derivatives for their antitubercular properties, highlighting the medicinal chemistry applications of these heterocyclic frameworks (Ahsan et al., 2012).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological target. For example, some isoxazole derivatives have shown potential as FLT 3 inhibitors .

Future Directions

Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, future research will likely continue to explore new synthetic strategies and design new isoxazole derivatives . The development of these new compounds should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-8-5-11(21(2)18-8)15(22)16-7-13-17-14(20-24-13)10-6-12(23-19-10)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXMJQMDIFIBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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